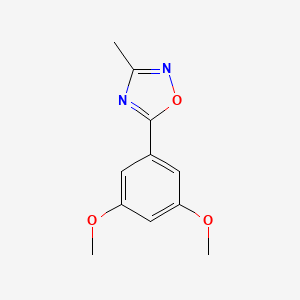![molecular formula C15H16O5 B14455307 2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate CAS No. 72452-72-3](/img/structure/B14455307.png)
2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes both ester and ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate typically involves the esterification of 2-[4-(2-Oxopropanoyl)phenoxy]ethanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and as a monomer in the synthesis of specialty plastics.
Mécanisme D'action
The mechanism of action of 2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The ester and ketone groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(2-Phenyl-2-propanyl)phenoxy]ethyl acrylate
- 2-[4-(2-Oxopropanoyl)phenoxy]ethyl acrylate
Uniqueness
2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
72452-72-3 |
|---|---|
Formule moléculaire |
C15H16O5 |
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
2-[4-(2-oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H16O5/c1-10(2)15(18)20-9-8-19-13-6-4-12(5-7-13)14(17)11(3)16/h4-7H,1,8-9H2,2-3H3 |
Clé InChI |
IURQBSVIDWDNCD-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


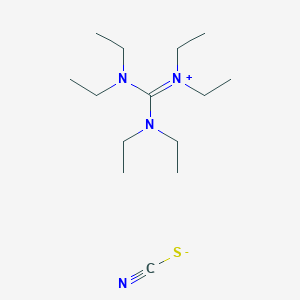
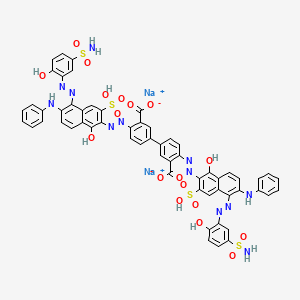
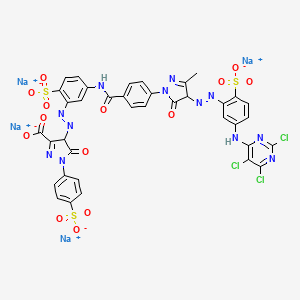

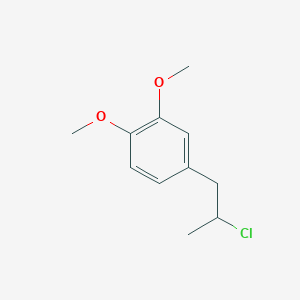
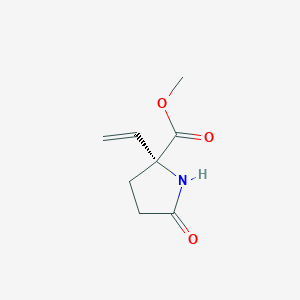
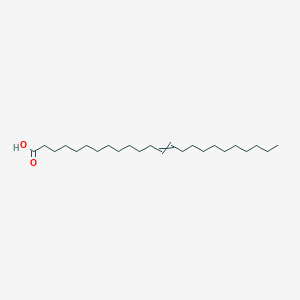
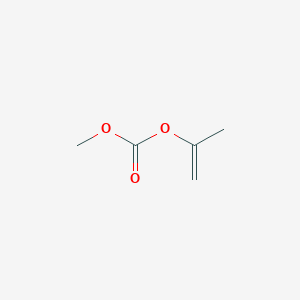
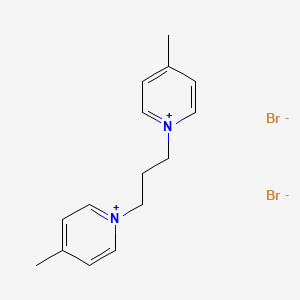
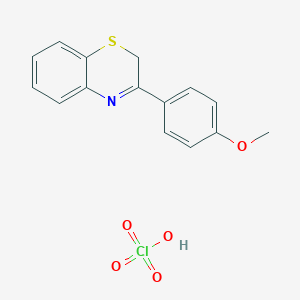
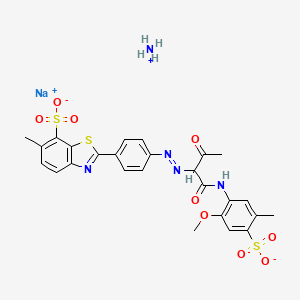
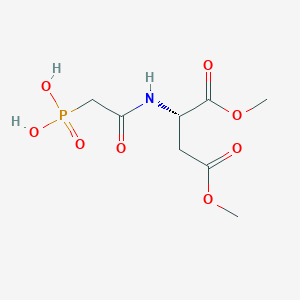
![N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide](/img/structure/B14455304.png)
